molecular formula C26H24N2O3 B2678036 N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide CAS No. 1114658-20-6

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Cat. No. B2678036
CAS RN: 1114658-20-6
M. Wt: 412.489
InChI Key: UNJRBMOIZYRYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system.

Scientific Research Applications

Structural Aspects and Properties

Structural investigations of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide derivatives have shown that these compounds can form crystalline salts and inclusion compounds when treated with mineral acids. These structures are notable for their ability to form host-guest complexes with enhanced fluorescence properties, which could be leveraged in materials science for sensing or optical applications. Studies have demonstrated that these compounds exhibit distinct crystalline structures and host-guest chemistry, suggesting their potential in the development of novel materials with specific optical properties (Karmakar et al., 2007).

Synthesis and Chemical Modifications

Research has also focused on the synthesis of novel derivatives and their potential applications. For example, novel synthesis methods have been developed for highly functionalized quinolin-2(1H)-ones, indicating the versatility of these compounds in chemical synthesis. These methods enable the creation of compounds with a wide range of functional groups, which could be pivotal in the discovery of new drugs or materials with unique properties (Chen & Chuang, 2016).

Biological Applications

The antimicrobial and antiprotozoal activities of quinoline derivatives have been a significant area of research. Specific derivatives have demonstrated potent in vitro inhibitory effects against Mycobacterium tuberculosis, including drug-resistant strains. These findings highlight the potential of N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide and its derivatives in developing new antitubercular agents. The ability of these compounds to act against drug-susceptible and resistant strains of Mycobacterium tuberculosis, with minimal toxicity to mammalian cells, points to their promise as novel therapeutics (Pissinate et al., 2016).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-7-6-8-18(2)26(17)28-25(29)16-31-24-15-23(19-11-13-20(30-3)14-12-19)27-22-10-5-4-9-21(22)24/h4-15H,16H2,1-3H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRBMOIZYRYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.